![molecular formula C15H11BrCl2N2O3 B5721322 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)
3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide
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Overview
Description
3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has been synthesized for scientific research purposes. It is a derivative of the benzimidazole class of compounds and has been studied for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines in vitro. However, the physiological effects of this compound in vivo are not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its potential as an antitumor and anti-inflammatory agent. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.
Future Directions
Future research on 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide could focus on elucidating its mechanism of action and determining its safety and efficacy in vivo. Additionally, it could be studied for its potential use in combination with other anticancer or anti-inflammatory agents. Further studies could also investigate the potential use of this compound in other disease states, such as autoimmune disorders.
Synthesis Methods
The synthesis of 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 2,4-dichlorophenoxyacetic acid with 1,2-phenylenediamine to form 2,4-dichlorophenoxybenzimidazole. This intermediate is then reacted with N-bromoacetamide to form the final product, 3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide.
Scientific Research Applications
3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential pharmacological properties, particularly as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O3/c16-10-3-1-2-9(6-10)15(19)20-23-14(21)8-22-13-5-4-11(17)7-12(13)18/h1-7H,8H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARJLBMGLCFRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate |
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